molecular formula C10H9N3O3S B2666799 Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1351398-98-5

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2666799
CAS No.: 1351398-98-5
M. Wt: 251.26
InChI Key: DZZZAVUOZUOKPJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: is a chemical compound belonging to the quinazoline family, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a thiosemicarbazide derivative followed by cyclization under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: This compound has been investigated for its potential medicinal properties, including antiviral, anti-inflammatory, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Indole derivatives: These compounds also possess bioactive properties and are used in various medicinal applications.

Uniqueness: Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its specific structural features and reactivity, which can lead to unique biological and chemical properties compared to other similar compounds.

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Properties

IUPAC Name

methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-9(15)5-2-3-6-7(4-5)12-10(17)13(11)8(6)14/h2-4H,11H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZZAVUOZUOKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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